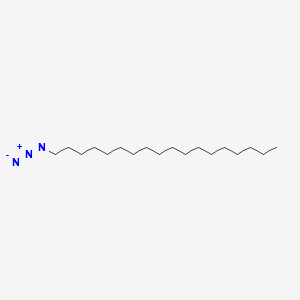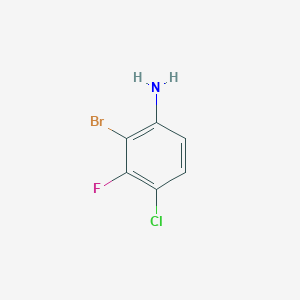
2-Bromo-4-chloro-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-3-fluoroaniline is a chemical compound with the CAS Number: 1253889-54-1 . It has a molecular weight of 224.46 . It is typically stored at 4°C and protected from light .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-3-fluoroaniline can be represented by the linear formula C6H4BrClFN . The InChI Code for this compound is 1S/C6H4BrClFN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 .Scientific Research Applications
Drug Development
2-Bromo-4-chloro-3-fluoroaniline is a halogenated aniline derivative that has been explored in drug development . Its structure allows for the introduction of pharmacophores, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic effects.
Environmental Studies
This compound is also utilized in environmental studies . Researchers can use it to study the degradation of similar compounds in the environment or to develop new materials that can help in the removal of harmful substances from water and soil.
Organic Synthesis
In organic synthesis, 2-Bromo-4-chloro-3-fluoroaniline serves as a reagent for various reactions . It can be used to introduce bromine, chlorine, and fluorine atoms into organic molecules, which is crucial for creating compounds with desired physical and chemical properties.
Chemical Analysis
The compound plays a role in chemical analysis, where it may be used as a standard or reference material in chromatography and spectrometry to ensure accurate measurements of similar compounds .
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-4-chloro-3-fluoroaniline is an organic compound that is primarily used as a reagent in organic synthesis . The specific targets of this compound can vary depending on the context of its use. It’s important to note that as an aniline derivative, it may interact with various enzymes and proteins in biological systems .
Mode of Action
The mode of action of 2-Bromo-4-chloro-3-fluoroaniline is largely dependent on the specific reaction it is involved in. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the compound can act as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Aniline derivatives can potentially interact with various biochemical pathways, depending on their specific structures and the biological context .
Pharmacokinetics
Similar compounds like 2-fluoroaniline are known to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These properties may also apply to 2-Bromo-4-chloro-3-fluoroaniline, but further studies are needed to confirm this.
Result of Action
The result of 2-Bromo-4-chloro-3-fluoroaniline’s action is largely dependent on the specific reaction it is involved in. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-chloro-3-fluoroaniline can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry area protected from environmental extremes . Additionally, it’s important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
2-bromo-4-chloro-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHLHPTFHYPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-3-fluoroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

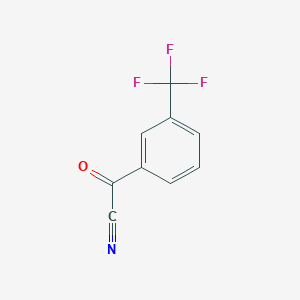
![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
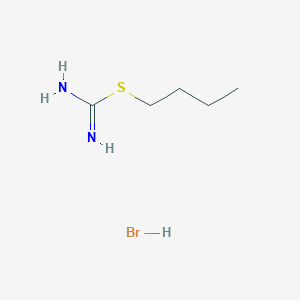
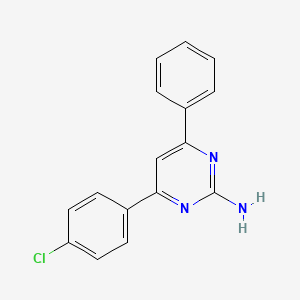
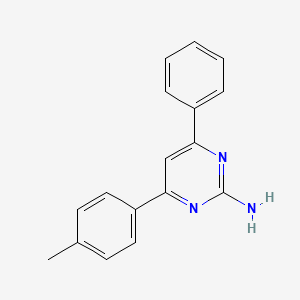
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)
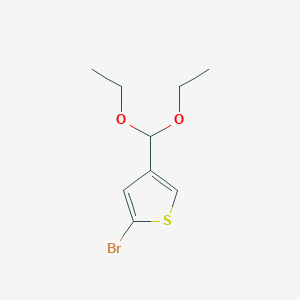
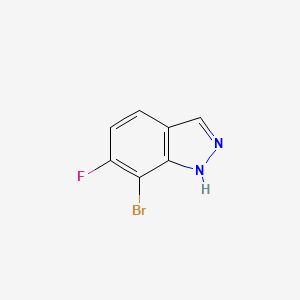
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)

![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)
